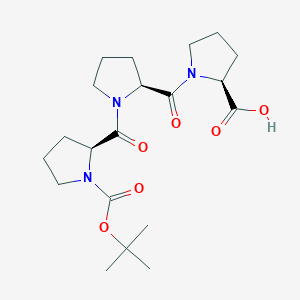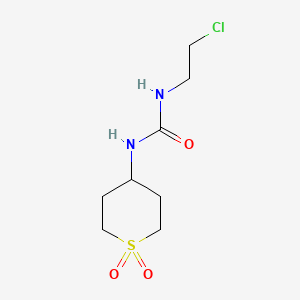
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is a synthetic organic compound that features a urea moiety linked to a chlorinated ethyl group and a dioxidotetrahydrothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea typically involves the following steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using suitable oxidizing agents.
Introduction of the chlorinated ethyl group: This step involves the reaction of ethylene with chlorine to form 2-chloroethyl chloride.
Coupling with urea: The final step involves the reaction of the chlorinated ethyl group with urea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)amine
- 1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)carbamate
Uniqueness
1-(2-Chloroethyl)-3-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
特性
CAS番号 |
33021-64-6 |
|---|---|
分子式 |
C8H15ClN2O3S |
分子量 |
254.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1,1-dioxothian-4-yl)urea |
InChI |
InChI=1S/C8H15ClN2O3S/c9-3-4-10-8(12)11-7-1-5-15(13,14)6-2-7/h7H,1-6H2,(H2,10,11,12) |
InChIキー |
KQWHBNZZAFFMDP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

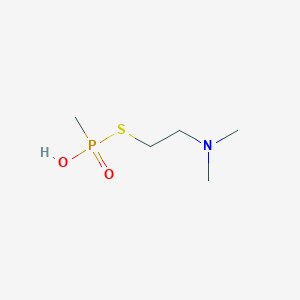

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
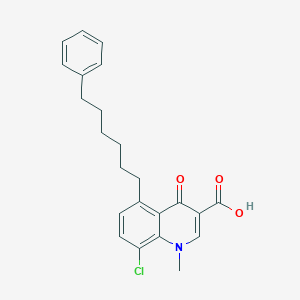
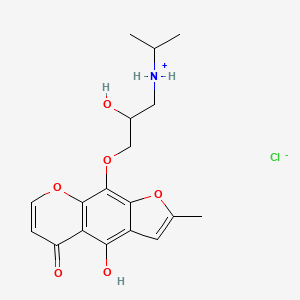
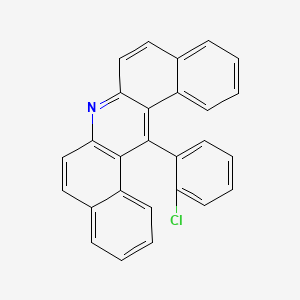
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
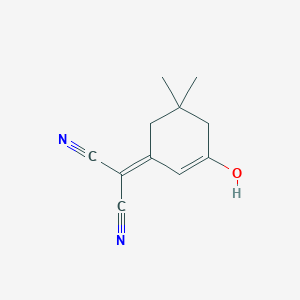

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
